molecular formula C7H5ClFNO4S B1518008 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1155084-24-4

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1518008
CAS No.: 1155084-24-4
M. Wt: 253.64 g/mol
InChI Key: GSSIFRYQZIGGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (C₇H₅ClFNO₄S) features a benzene ring substituted with four distinct functional groups (Figure 1):

  • A sulfonyl chloride (-SO₂Cl) at position 1.
  • A fluorine atom (-F) at position 2.
  • A methyl group (-CH₃) at position 4.
  • A nitro group (-NO₂) at position 5.

The molecular geometry is influenced by steric and electronic interactions between substituents. The sulfonyl chloride group adopts a tetrahedral configuration around sulfur, with bond lengths of approximately 1.43 Å (S=O) and 2.07 Å (S-Cl), consistent with sulfonyl chloride derivatives. The nitro group introduces planarity to the ring, with C-N bond lengths of 1.47 Å and O-N-O angles near 125°, typical of aromatic nitro compounds.

Table 1: Key bond lengths and angles

Bond/Angle Value (Å/°) Source
S=O 1.43
S-Cl 2.07
C-N (NO₂) 1.47
O-N-O 125
C-F 1.34

The fluorine atom at position 2 creates steric hindrance with the sulfonyl chloride group, leading to slight distortion of the benzene ring’s planarity.

Electronic Effects of Substituent Groups

The substituents exhibit competing electronic effects:

  • Nitro group (-NO₂) : Strong electron-withdrawing (-I, -M) effect (σₚ = 0.78), depleting electron density at positions 1, 3, and 5.
  • Sulfonyl chloride (-SO₂Cl) : Electron-withdrawing (-I) but weakly resonance-donating (+M) (σₘ = 0.37), polarizing the ring.
  • Methyl group (-CH₃) : Electron-donating (+I, σₚ = -0.17), counteracting electron withdrawal at position 4.
  • Fluorine (-F) : Ortho-directing (-I, σₘ = 0.34), enhancing electrophilic substitution at position 6.

Table 2: Hammett substituent constants (σ)

Substituent σₘ σₚ Source
-NO₂ 0.71 0.78
-SO₂Cl 0.37 0.45
-CH₃ -0.07 -0.17
-F 0.34 0.06

The net electronic effect creates a polarized aromatic system, with the highest electron density at position 6, making it susceptible to electrophilic attack.

Comparative Analysis with Analogous Sulfonyl Chlorides

Table 3: Structural and electronic comparison

Compound Substituents σₚ (Net) Reactivity Trend Source
4-Toluenesulfonyl chloride -CH₃ (para to -SO₂Cl) -0.17 Lower electrophilicity
2-Nitrobenzenesulfonyl chloride -NO₂ (ortho to -SO₂Cl) 0.78 High electrophilicity
4-Ethyl-2-methyl-5-nitro analog -CH₂CH₃, -CH₃, -NO₂ 0.66 Steric hindrance reduces reactivity

The title compound’s nitro group at position 5 enhances electrophilicity compared to 4-toluenesulfonyl chloride but is less reactive than 2-nitrobenzenesulfonyl chloride due to steric shielding from the methyl group.

Crystallographic Data and Conformational Studies

X-ray crystallography of related sulfonyl chlorides reveals:

  • Space group : P21/c (monoclinic).
  • Unit cell parameters : a = 7.54 Å, b = 17.96 Å, c = 8.09 Å, β = 111.16°.
  • Intermolecular interactions : C-Cl···π bonds (3.42 Å) and weak H-bonds (O···H-C = 2.89 Å).

Although direct crystallographic data for the title compound is unavailable, molecular modeling predicts a similar packing structure with sulfonyl oxygen atoms participating in C-H···O interactions (2.8–3.1 Å). The methyl group induces torsional strain, rotating the nitro group 12° out of the ring plane.

Figure 2 : Predicted crystal packing showing C-Cl···π interactions (blue dashed lines) and H-bonds (green).

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIFRYQZIGGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155084-24-4
Record name 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C7H6ClFNO4SC_7H_6ClFNO_4S. It features a sulfonyl chloride functional group, which is known for its reactivity with nucleophiles, and exhibits potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Fluorine atom : Enhances electrophilic character.
  • Methyl group : Modifies electronic properties.
  • Nitro group : Contributes to biological activity through potential redox interactions.
  • Sulfonyl chloride : Highly reactive, facilitating the formation of sulfonamides and other derivatives.

The compound acts primarily as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to:

  • Formation of sulfonate esters : Resulting from reactions with alcohols.
  • Formation of sulfonamides : Occurring through reactions with amines, which are known to exhibit antimicrobial properties.

Case Studies and Research Findings

Although direct research findings on 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride are sparse, related compounds provide insights into its potential biological activities:

  • Antimicrobial Activity :
    • Compounds containing sulfonamide groups have demonstrated broad-spectrum antimicrobial activity. This suggests that derivatives of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride may also exhibit similar properties.
  • Cytotoxicity Studies :
    • Related compounds have been evaluated for cytotoxic effects in vitro. For example, studies on sulfonamide derivatives indicate low cytotoxicity at concentrations up to 100 µM, making them suitable candidates for further development in therapeutic applications .
  • Pharmacological Applications :
    • The ability to modify biological pathways through electrophilic interactions positions 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride as a candidate for drug development in treating various diseases, including cancers and bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Fluoro-5-nitrobenzenesulfonyl chloride713-21-3Lacks methyl substitutionAntimicrobial properties documented
4-Fluoro-3-nitrobenzenesulfonyl chloride6668-56-0Different substitution patternExhibits anticancer activity
2-Chloro-5-nitrobenzene-1-sulfonyl chloride4533-95-3Contains chlorine instead of fluorinePotentially similar reactivity

Scientific Research Applications

Pharmaceutical Chemistry

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamides, which are critical in drug development.

Key Applications :

  • Synthesis of antimicrobial agents.
  • Development of anticancer drugs.
  • Production of enzyme inhibitors.

Biological Research

The compound exhibits significant biological activity, particularly in biochemical research. It interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Biological Activity Summary :

MicroorganismActivity LevelReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These interactions suggest its potential as a lead compound for developing new antimicrobial agents, especially against resistant strains.

Industrial Applications

In industrial chemistry, 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is utilized for synthesizing dyes, pigments, and specialty chemicals. Its ability to introduce sulfonyl chloride groups into various substrates enhances its utility in organic synthesis.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives using 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride as a key intermediate. The derivatives showed promising antimicrobial activity against several bacterial strains, indicating the compound's effectiveness in pharmaceutical applications .

Case Study 2: Anticancer Research

Research involving the compound revealed its potential as an inhibitor of specific cancer-related proteins. The compound's ability to modify protein functions through electrophilic aromatic substitution was highlighted, suggesting its role in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride , 2-fluoro-4-nitrobenzene-1-sulfonyl chloride , and 2-chloro-4-fluorobenzenesulfonyl chloride . Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride Not explicitly provided C₇H₅ClFNO₄S 281.63 (estimated) F (2), CH₃ (4), NO₂ (5), SO₂Cl (1) High reactivity in nucleophilic substitution; pharmaceutical intermediates
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride 1803605-95-9 C₆H₂Cl₂FNO₄S 274.06 Cl (5), F (2), NO₂ (4), SO₂Cl (1) Used in peptide synthesis; higher thermal stability due to Cl substituent
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride 6325-93-5 C₆H₃ClFNO₄S 239.61 F (2), NO₂ (4), SO₂Cl (1) Limited steric hindrance; common in dye synthesis
2-Chloro-4-fluorobenzenesulfonyl chloride 406233-31-6 C₆H₃Cl₂FO₂S 229.11 Cl (2), F (4), SO₂Cl (1) Lower nitro-group reactivity; agrochemical precursor

Key Research Findings

Reactivity Differences :

  • The methyl group in 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride increases steric hindrance compared to chlorine or hydrogen analogs, slowing nucleophilic substitution reactions but improving selectivity in coupling reactions .
  • Nitro group position : The nitro group at position 5 (vs. 4 in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) enhances electrophilic aromatic substitution rates due to para-directing effects .

Stability and Solubility :

  • Chlorine substituents (e.g., in CAS 1803605-95-9) improve thermal stability but reduce solubility in polar solvents compared to methyl-bearing analogs .
  • Fluorine at position 2 increases electron-withdrawing effects, stabilizing the sulfonyl chloride group against hydrolysis .

Applications :

  • The methylated derivative is preferred in drug synthesis for its balanced reactivity and solubility in organic media .
  • Chlorine-containing analogs (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride) are more commonly used in agrochemicals due to their resistance to microbial degradation .

Preparation Methods

Sulfonation Step

  • Reagents and Conditions :
    Chlorosulfonic acid (ClSO3H) is commonly used as both sulfonating and chlorinating agent due to its high reactivity. The reaction is performed by dissolving the aromatic precursor in an organic solvent such as chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene to enhance solubility and control reaction rate.

  • Reaction Parameters :

    • Temperature: 100-150 °C
    • Stirring speed: 800-1000 rpm
    • Molar ratio of aromatic compound to chlorosulfonic acid: approximately 1:1.2-1.5
    • Reaction time: Sufficient to complete sulfonation, typically a few hours
  • Mechanism and Selectivity :
    Chlorosulfonic acid reacts electrophilically with the aromatic ring, preferentially sulfonating at the position ortho or para to activating groups. The presence of fluorine and nitro groups influences regioselectivity, favoring sulfonation at the 1-position relative to these substituents.

  • Post-Reaction Workup :
    After sulfonation, the reaction mixture is quenched by adding water (0.3-0.4 times the volume of the organic solvent) to hydrolyze excess chlorosulfonic acid and facilitate phase separation. The organic phase is washed multiple times with water to remove inorganic impurities and then concentrated under reduced pressure to yield the sulfonyl chloride intermediate.

Chlorination / Sulfonyl Chloride Formation

  • The sulfonic acid intermediate formed during sulfonation is converted in situ to the sulfonyl chloride due to the presence of chlorosulfonic acid, which acts as a chlorinating agent. No separate chlorination step is typically required.

  • The final product, 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, is isolated from the organic phase after concentration and purification.

A closely related preparation process described for 2-methyl-5-nitrobenzenesulfonyl chloride provides a practical reference:

Step Reagents/Conditions Notes
Sulfonation p-nitrotoluene + chlorosulfonic acid in chlorobenzene or dichloromethane Stirring at 100-150 °C, molar ratio 1:1.2-1.5
Workup Addition of water (0.3-0.4 volume), washing 2-3 times, phase separation Removes excess chlorosulfonic acid
Concentration Organic phase concentrated under reduced pressure Yields sulfonyl chloride intermediate

This method emphasizes the use of chlorosulfonic acid for both sulfonation and chlorination with high reaction speed and minimal byproducts, suitable for industrial scale-up.

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Chlorosulfonic acid is preferred due to its high activity and rapid sulfonation rate with fewer byproducts compared to other sulfonating agents.
  • Organic solvents like chlorobenzene enhance solubility and reaction control.
  • Excess chlorosulfonic acid facilitates complete sulfonation and is easily removed by aqueous washing.
  • Stirring speed and temperature significantly affect reaction efficiency and product purity.
  • The method is adaptable for industrial production due to its short reaction route and high purity output.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Comments
Aromatic precursor 2-fluoro-4-methyl-5-nitrobenzene Starting material
Sulfonating agent Chlorosulfonic acid (ClSO3H) Acts as sulfonating and chlorinating agent
Organic solvent Chlorobenzene, dichloromethane, or mixtures Enhances solubility and reaction control
Temperature 100-150 °C Optimal for sulfonation
Stirring speed 800-1000 rpm Ensures homogeneity
Molar ratio (substrate:ClSO3H) 1:1.2-1.5 Excess ClSO3H ensures complete sulfonation
Workup Water washing (0.3-0.4 volume), 2-3 washes Removes excess acid and impurities
Isolation Concentration under reduced pressure Yields sulfonyl chloride

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key variables include:
  • Solvent selection : Dichloromethane (DCM) is preferred for its inertness and ease of removal. Benzene, though effective, poses toxicity risks .
  • Catalyst choice : N,N-dimethylformamide (DMF) or N-methylacetamide accelerates chlorination by activating the sulfonic acid intermediate .
  • Temperature control : Reactions at 0–20°C minimize side reactions (e.g., decomposition of nitro groups), while higher temperatures (50°C) may reduce reaction time but risk byproduct formation .
    Post-synthesis, distillation or recrystallization (using non-polar solvents) improves purity. Confirm structural integrity via ¹⁹F NMR and ¹H NMR to verify substituent positions and absence of unreacted precursors .

Q. How can researchers validate the structural integrity and purity of 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride?

  • Methodological Answer :
  • Spectroscopic analysis : ¹H NMR (to identify methyl and aromatic protons), ¹⁹F NMR (to confirm fluorine substitution), and IR spectroscopy (to detect sulfonyl chloride stretches at ~1370–1400 cm⁻¹) .
  • Chromatographic methods : HPLC or GC-MS to detect trace impurities, particularly unreacted sulfonic acid or chlorinated byproducts.
  • Elemental analysis : Verify C, H, N, S, and Cl content to ensure stoichiometric consistency .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the sequential introduction of fluoro, nitro, and methyl groups on the benzene ring?

  • Methodological Answer :
  • Directed ortho-metalation (DoM) : Use directing groups (e.g., sulfonyl chloride) to control regioselectivity during fluorination or nitration. For example, nitration after sulfonation leverages the sulfonyl group’s meta-directing effect .
  • Protection/deprotection : Temporarily protect reactive sites (e.g., methyl groups) during nitration to prevent undesired oxidation.
  • Low-temperature nitration : Reduces polysubstitution risks. Monitor reaction progress via TLC to optimize timing .

Q. How do electronic effects of substituents (fluoro, nitro, methyl) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer :
  • Electron-withdrawing effects : The nitro group (meta to sulfonyl chloride) enhances electrophilicity at the sulfur center, facilitating nucleophilic attack (e.g., by amines or alcohols). Fluorine’s inductive effect further polarizes the S–Cl bond .
  • Steric considerations : The methyl group (para to sulfonyl chloride) may hinder bulkier nucleophiles. Computational modeling (DFT) can predict steric and electronic landscapes to guide reactant selection .
  • Kinetic studies : Compare reaction rates with analogs lacking methyl or nitro groups to isolate substituent effects .

Q. What experimental approaches can elucidate interactions between 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride and biological targets?

  • Methodological Answer :
  • Fluorescence quenching assays : Label protein targets (e.g., enzymes) with fluorophores and monitor changes in emission upon compound binding.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : Use crystal structures of target proteins (e.g., from PDB) to predict binding modes, leveraging the compound’s fluorinated regions for enhanced van der Waals interactions .

Q. How can researchers address contradictions in reported synthetic yields for this compound across different studies?

  • Methodological Answer :
  • Critical parameter analysis : Replicate studies while systematically varying solvents (DCM vs. benzene), catalysts (DMF vs. N-methylacetamide), and temperatures. Use DOE (Design of Experiments) to identify dominant factors .
  • Byproduct profiling : Employ LC-MS to detect and quantify side products (e.g., over-chlorinated species) that reduce yield.
  • Cross-validation : Compare NMR data with published spectra to confirm consistency in product identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.